2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Description
2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Biological Activity
2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one, with the CAS number 303145-48-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological efficacy, and relevant research findings.
- Molecular Formula : C16H15N3O2S
- Molar Mass : 313.37 g/mol
- Boiling Point : Approximately 463.8 °C (predicted)
- Density : 1.29 g/cm³ (predicted)
- pKa : -3.27 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant efficacy against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (human breast cancer)
- HeLa (cervical cancer)
The compound exhibited an IC50 value of approximately 18 μM against MCF-7 cells, indicating moderate cytotoxicity compared to established drugs like Olaparib (IC50 = 57.3 μM) .
The biological activity of 2-((4-Methoxybenzyl)sulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one appears to involve:
- Inhibition of PARP1 Activity :
- Caspase Activation :
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against bacterial strains. Preliminary results indicate potential efficacy against biofilm-forming bacteria such as Pseudomonas aeruginosa, though specific inhibition rates need further investigation .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (μM) | Comparison Drug | Comparison IC50 (μM) |
---|---|---|---|---|
Anticancer Activity | MCF-7 | 18 | Olaparib | 57.3 |
Antimicrobial Activity | P. aeruginosa | TBD | Benzimidazole | TBD |
Study on MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over a period of 72 hours. The results indicated that higher concentrations led to increased cell death and significant morphological changes consistent with apoptosis.
Study on PARP Inhibition
A detailed analysis was conducted using Western blot techniques to assess the cleavage of PARP1 in response to treatment with the compound. Results showed a dose-dependent increase in cleaved PARP1 levels, supporting the hypothesis that this compound acts as a PARP inhibitor .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-7-8-19-14(9-11)17-15(18-16(19)20)22-10-12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYPFSVALRAOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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